5-Ethoxycarbonylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide
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Overview
Description
5-Ethoxycarbonylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxycarbonylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-aminopyridine-3-carboxylate with ethyl bromoacetate in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxycarbonylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Ethoxycarbonylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Ethoxycarbonylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of essential biological processes in pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features and biological activities.
Imidazo[1,2-a]pyrimidine: Another related compound with applications in medicinal chemistry and drug development.
Imidazo[1,2-a]pyrazine: Known for its potential therapeutic properties and use in various chemical reactions.
Uniqueness
5-Ethoxycarbonylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Its ethoxycarbonyl and carboxylic acid groups play a crucial role in its interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-ethoxycarbonylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4.BrH/c1-2-17-11(16)8-4-3-5-9-12-7(10(14)15)6-13(8)9;/h3-6H,2H2,1H3,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMFDEBHOAOMJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=NC(=CN21)C(=O)O.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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